1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative.
Attachment of the Brominated Phenyl Group: This can be done through a nucleophilic substitution reaction where a brominated phenyl derivative reacts with an appropriate nucleophile.
Final Coupling Step: The triazole and pyrrolidine intermediates are coupled with the brominated phenyl group under conditions that facilitate the formation of the final product, such as using a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of functionalized phenyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving triazole and pyrrolidine-containing molecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole and pyrrolidine rings can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylpropan-1-one: Lacks the bromine and difluoromethoxy groups, which may result in different biological activity.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)propan-1-one: Features a methoxy group instead of difluoromethoxy, which could affect its pharmacokinetic properties.
Uniqueness: The presence of both the bromine atom and the difluoromethoxy group in 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(5-bromo-2-(difluoromethoxy)phenyl)propan-1-one makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrF2N4O2/c17-12-2-3-14(25-16(18)19)11(9-12)1-4-15(24)22-7-5-13(10-22)23-8-6-20-21-23/h2-3,6,8-9,13,16H,1,4-5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTXHYLTMXJMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrF2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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